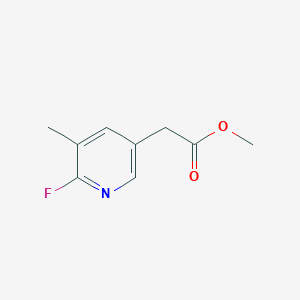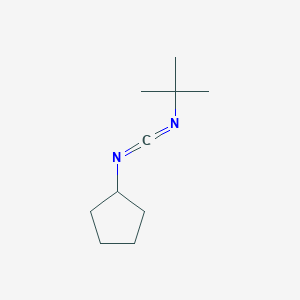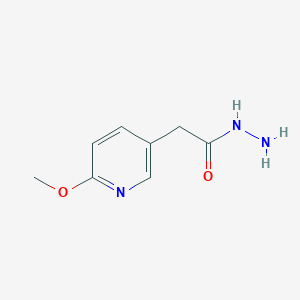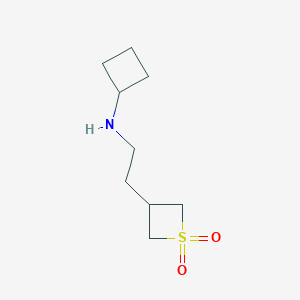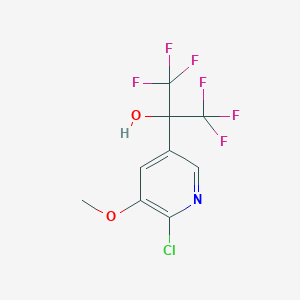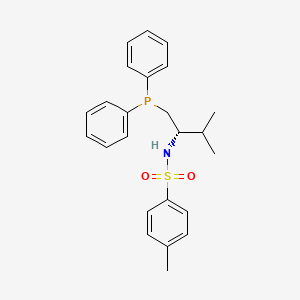
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide is a complex organic compound that features both phosphanyl and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide typically involves multiple steps. One common route includes the reaction of diphenylphosphine with a suitable alkyl halide to form the phosphanyl intermediate. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or borane complexes are typical reducing agents.
Substitution: Nucleophiles like alkoxides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group yields phosphine oxides, while reduction of the sulfonamide group results in the formation of amines.
Wissenschaftliche Forschungsanwendungen
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Industry: It can be used in the synthesis of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide primarily involves its role as a ligand. The phosphanyl group can coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The sulfonamide group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-Bis(diphenylphosphanyl)ferrocene (dppf): A widely used ligand in homogeneous catalysis.
1,1’-Bis(diisopropylphosphanyl)ferrocene (dippf): Known for its applications in palladium and platinum complexes.
Diphosphanylmetallocenes: These compounds exhibit similar coordination chemistry and catalytic properties.
Uniqueness
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-4-methylbenzenesulfonamide is unique due to the presence of both phosphanyl and sulfonamide groups, which provide a combination of coordination and hydrogen-bonding capabilities. This dual functionality enhances its versatility in various chemical and biological applications.
Eigenschaften
Molekularformel |
C24H28NO2PS |
|---|---|
Molekulargewicht |
425.5 g/mol |
IUPAC-Name |
N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H28NO2PS/c1-19(2)24(25-29(26,27)23-16-14-20(3)15-17-23)18-28(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-17,19,24-25H,18H2,1-3H3/t24-/m1/s1 |
InChI-Schlüssel |
KFOZYGWZDOPCEV-XMMPIXPASA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H](CP(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CP(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


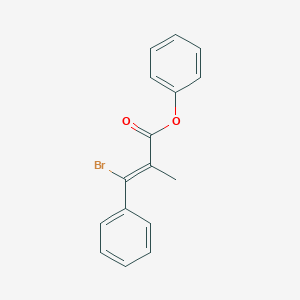
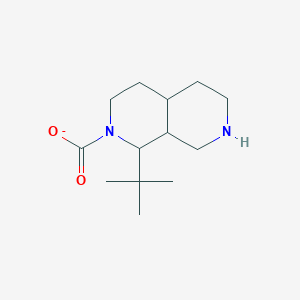

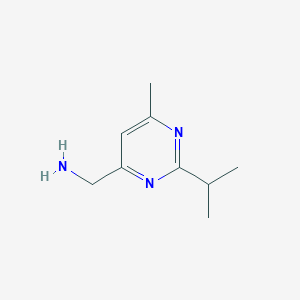
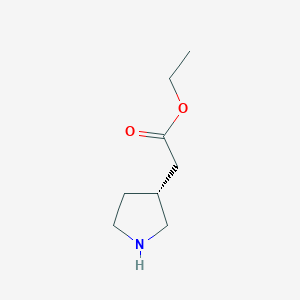
![3-(4-Methoxyphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride](/img/structure/B12952903.png)

